molecular formula C14H13NO2 B3217962 1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one CAS No. 1186004-10-3

1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one

Cat. No. B3217962
M. Wt: 227.26 g/mol
InChI Key: NWIXWMAPTKKLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one, also known as 4'-Hydroxy-3'-(pyridin-4-yl)-1-benzyl-1H-spiro[indoline-3,4'-pyrrolidine]-2,2'-dione, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one is not fully understood, but several studies have suggested that it may act through multiple pathways. It has been reported to inhibit the activity of enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. It has also been shown to activate the AMPK pathway, which plays a role in glucose and lipid metabolism. Additionally, it has been reported to modulate the expression of genes involved in oxidative stress and apoptosis.

Biochemical And Physiological Effects

Studies have shown that 1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one has several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In diabetic animal models, it has been shown to improve insulin sensitivity and reduce hyperglycemia. Additionally, it has been reported to have antioxidant and anti-aging effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one in lab experiments is its potential therapeutic properties. Its ability to modulate multiple pathways makes it a versatile compound for studying various disease models. However, one limitation is its low solubility in aqueous solutions, which may require the use of organic solvents or formulation into nanoparticles for in vivo studies.

Future Directions

There are several future directions for research on 1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and develop more efficient methods for producing the compound. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, the potential of 1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one as a drug candidate for various diseases should be explored.

Scientific Research Applications

1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. It has also been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-4-2-1-3-12(13)14(17)6-5-11-7-9-15-10-8-11/h1-4,7-10,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXWMAPTKKLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019574
Record name 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light cream colored solid; Minimal sweet aroma
Record name 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2134/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2134/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one

CAS RN

1186004-10-3
Record name 1-(2-Hydroxyphenyl)-3-(4-pyridinyl)-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186004103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXYPHENYL)-3-(4-PYRIDINYL)-1-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3086SB35E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyphenyl)-3-(pyridine-4-yl)propan-1-one

Citations

For This Compound
1
Citations
JN Fletcher, L Pan, AD Kinghorn - Taste and Smell, 2017 - Springer
The study of natural compounds that affect the perception of sweet or bitter tastes has a rich history. Coupled to this history is the recent discovery of the sweet and bitter taste receptors …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.